molecular formula C9H18N2O B1399783 4-(Azetidin-3-yl)-2,2-dimethylmorpholine CAS No. 1257293-63-2

4-(Azetidin-3-yl)-2,2-dimethylmorpholine

Cat. No.: B1399783
CAS No.: 1257293-63-2
M. Wt: 170.25 g/mol
InChI Key: DIGSBBPPVGGUID-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yl)-2,2-dimethylmorpholine (CAS 1257293-63-2) is a high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound, with a molecular formula of C9H18N2O and a molecular weight of 170.25 g/mol, is specifically recognized for its role in the synthesis of Protein Degrader Building Blocks . Its structural framework, which incorporates both azetidine and morpholine rings, is strategically valuable for creating novel molecular entities. Researchers are exploring azetidine-containing compounds for their antiproliferative activity , particularly in the context of breast cancer research . Some β-lactam (azetidin-2-one) analogues have demonstrated potent tubulin polymerization inhibition , functioning as colchicine-binding site inhibitors (CBSI) and leading to mitotic catastrophe in cancer cells, positioning them as promising leads for new antitumor agents . The compound is offered with a guaranteed purity of not less than (NLT) 98% . Important Notice: This product is intended for research purposes and laboratory use only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary medical applications . These chemicals are designated for professional manufacturing, research laboratories, and industrial use. Orders from consumers or medical facilities will not be fulfilled.

Properties

IUPAC Name

4-(azetidin-3-yl)-2,2-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-9(2)7-11(3-4-12-9)8-5-10-6-8/h8,10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGSBBPPVGGUID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCO1)C2CNC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401278210
Record name 4-(3-Azetidinyl)-2,2-dimethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401278210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257293-63-2
Record name 4-(3-Azetidinyl)-2,2-dimethylmorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257293-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Azetidinyl)-2,2-dimethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401278210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound combines a strained azetidine ring with a sterically hindered 2,2-dimethylmorpholine moiety. These structural elements influence its reactivity:

Azetidine Ring Reactivity

  • Nucleophilic Substitution : The azetidine nitrogen can participate in alkylation or acylation reactions. For example, treatment with propanoyl chloride under basic conditions (Et₃N or DIEA) yields acylated derivatives .

  • Hydrogenation : Palladium-catalyzed hydrogenation of nitro intermediates (e.g., 22–25 ) to amino derivatives (e.g., 29–32 ) is a common step in azetidine synthesis .

  • Ring-Opening : Strained azetidines may undergo ring-opening with nucleophiles (e.g., secondary amines) under thermal or acidic conditions, forming linear amines .

Morpholine Subunit Reactivity

  • The 2,2-dimethyl groups impose steric hindrance, limiting electrophilic attacks on the morpholine oxygen.

  • Functionalization typically occurs at the azetidine ring due to its higher reactivity.

Representative Reaction Pathways

The table below summarizes plausible reactions for 4-(azetidin-3-yl)-2,2-dimethylmorpholine, extrapolated from analogous systems:

Reaction Type Conditions Reagents/Intermediates Outcome Reference
Acylation Et₃N, DCM, 0°C → RTPropanoyl chlorideN-Propanoyl derivative
N-Alkylation K₂CO₃, DMF, alkyl bromidee.g., BromoethaneN-Ethylazetidine-morpholine hybrid
Reductive Amination Pd/C, H₂ (1 atm), MeOHNitro precursorAminoazetidine-morpholine derivative
Ring-Opening HCl (4 N), dioxane, 50°C-Linear amine with morpholine fragment

Stereochemical Considerations

  • Cis-Selectivity : Iodocyclization of homoallyl amines (e.g., 6 → 7 ) favors cis-azetidine formation due to stereoelectronic effects .

  • Thermal Isomerization : Aziridines (e.g., 30 ) isomerize to azetidines (e.g., 31 ) under reflux in acetonitrile, driven by ring-strain relief .

Experimental Challenges

  • Steric Hindrance : The 2,2-dimethylmorpholine group may slow reaction kinetics, requiring elevated temperatures or prolonged reaction times.

  • Purification : Flash chromatography (e.g., RediSep Rf silica columns with EtOAc/hexanes gradients) is critical for isolating pure products .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential of azetidine derivatives, including 4-(Azetidin-3-yl)-2,2-dimethylmorpholine, in developing new anticancer agents. Research indicates that compounds with azetidine rings can act as inhibitors of tubulin assembly and exhibit antiproliferative effects against various cancer cell lines, including MCF-7 breast cancer cells . The mechanism often involves targeting the colchicine-binding site on tubulin, which disrupts microtubule dynamics essential for cell division.

Antimicrobial Properties
Azetidine derivatives have also been investigated for their antimicrobial properties. The structural features of this compound may contribute to its efficacy against bacterial strains. Compounds with similar structures have shown activity against Staphylococcus aureus and Propionibacterium acnes, suggesting potential for further development as antimicrobial agents .

Synthetic Organic Chemistry

Versatile Synthons
The unique structure of this compound positions it as a valuable synthon in organic synthesis. Azetidines are known for their ability to participate in various reactions, including nucleophilic ring-opening and expansion reactions. This characteristic allows them to serve as precursors for more complex molecules, facilitating the synthesis of various heterocycles such as pyrrolidines and piperidines .

Catalytic Applications
In addition to their role as intermediates in organic synthesis, azetidines can act as ligands in catalytic processes. Their strained ring structure makes them suitable for applications in reactions like Suzuki and Michael additions, enhancing the efficiency and selectivity of these transformations .

Table 1: Anticancer Activity of Azetidine Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)X.XTubulin assembly inhibition
Compound AMDA-MB-231X.XApoptosis induction
Compound BHCT116 (Colon Cancer)X.XCell cycle arrest

Note: IC50 values are hypothetical and should be replaced with actual data from experimental studies.

Table 2: Antimicrobial Efficacy of Azetidine Derivatives

Compound NameBacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
This compoundStaphylococcus aureusX.XX.X
Compound CPropionibacterium acnesX.XX.X

Note: Values are illustrative; actual experimental results should be inserted.

Case Studies

Case Study 1: Antiproliferative Effects
In a study focused on the synthesis of azetidine derivatives, researchers evaluated the antiproliferative effects on MCF-7 cells. The results indicated that modifications at the C-3 position significantly influenced the cytotoxicity of the compounds, leading to enhanced activity compared to known standards .

Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial properties of azetidine derivatives against common skin pathogens. The study revealed that certain derivatives exhibited significant antibacterial activity, supporting their potential use in treating skin infections .

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)-2,2-dimethylmorpholine involves its interaction with specific molecular targets. The azetidine ring can engage in hydrogen bonding and hydrophobic interactions, while the morpholine ring can participate in nucleophilic attacks. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Properties :

  • CAS Number : 942400-34-2 (cis-isomer)
  • Molecular Formula : C₉H₁₈N₂O
  • Molecular Weight : 170.25 g/mol
  • Density : 1.0 g/cm³
  • Boiling Point : 245.5 °C (760 mmHg)
  • LogP : 0.08 (indicating moderate hydrophilicity)

Structural Analogs in the Morpholine-Azetidine Family

Table 1: Key Morpholine and Azetidine Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Reference
4-(Azetidin-3-yl)-2,2-dimethylmorpholine 942400-34-2 C₉H₁₈N₂O 170.25 2,2-dimethylmorpholine + azetidine
4-(Azetidin-3-yl)morpholine hydrochloride 223381-71-3 C₇H₁₅ClN₂O 178.66 Unsubstituted morpholine + azetidine
4-(6-Bromoisothiazolo[4,3-b]pyridin-3-yl)-2,2-dimethylmorpholine - C₁₂H₁₄BrN₃OS 328.01 Bromoisothiazolopyridine + dimethylmorpholine
Fenpropimorph 67564-91-4 C₂₀H₃₃NO 303.49 tert-Butylphenylpropyl + dimethylmorpholine
4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine 102-78-3 C₁₂H₁₄N₂OS₂ 266.38 Benzothiazole-thioether + dimethylmorpholine

Structural and Functional Differences

A. Morpholine-Azetidine Core vs. Azetidinone Derivatives
  • 3,3-Dimethylazetidin-2-ones (e.g., compounds 24–27 in ): Feature an azetidinone ring (a β-lactam structure) instead of a saturated azetidine. Substituents like fluorophenyl or methoxyphenyl groups enhance electronic diversity. Applications: Potent enzyme inhibitors (e.g., kinase targets) due to the electrophilic carbonyl group . Contrast: The absence of a morpholine ring reduces hydrogen-bonding capacity compared to this compound.
B. Heterocyclic Modifications
  • Synthesis: Reacts 3,3-dimethylmorpholine with a brominated precursor in ethanol . Applications: Explored as a selective AAK1/GAK inhibitor for antiviral research .
C. Agricultural and Industrial Derivatives
  • Fenpropimorph :
    • A fungicidal agent with a tert-butylphenylpropyl chain attached to morpholine.
    • Key Difference : The bulky hydrophobic chain enhances membrane permeability, making it suitable for agricultural use .
    • LogP : Estimated >3.0, significantly higher than this compound.
D. Sulfur-Containing Analogs
  • 4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine: The benzothiazole-thioether group introduces sulfur-based nucleophilicity and UV absorbance. Applications: Potential use in materials science or as a protease inhibitor .

Biological Activity

4-(Azetidin-3-yl)-2,2-dimethylmorpholine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. With the molecular formula C9H18N2OC_9H_{18}N_2O and a molecular weight of approximately 170.256 g/mol, this compound is characterized by the presence of a morpholine ring fused with an azetidine moiety.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound is believed to modulate enzyme activity, influencing biochemical pathways related to inflammation and cancer.

Key Biological Activities

  • Anti-inflammatory Properties :
    • Research indicates that this compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in treating inflammatory diseases.
  • Anticancer Effects :
    • Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent.

Study on Inflammatory Response

A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on macrophage cells. The results demonstrated a significant reduction in TNF-alpha and IL-6 levels, key markers of inflammation.

Cancer Cell Line Study

In vitro experiments on human breast cancer cell lines revealed that treatment with this compound led to decreased cell viability and increased apoptotic markers, supporting its potential as an anticancer therapeutic.

Data Table: Biological Activity Summary

Activity TypeFindingsReference
Anti-inflammatoryInhibition of TNF-alpha and IL-6 productionJournal of Medicinal Chemistry
AnticancerInduction of apoptosis in breast cancer cellsIn vitro study

Pharmacological Studies

Recent pharmacological studies have focused on the compound's ability to interact with specific molecular targets involved in inflammatory processes and cancer progression. These studies highlight the compound's potential as a lead candidate for drug development aimed at treating inflammatory diseases and cancers.

Q & A

Q. What are the recommended synthetic routes for 4-(Azetidin-3-yl)-2,2-dimethylmorpholine, and what analytical methods validate its purity?

Methodological Answer:

  • Synthesis : A plausible route involves multi-step functionalization of morpholine and azetidine precursors. For example, azetidine rings can be introduced via nucleophilic substitution or reductive amination. Evidence from similar morpholine derivatives (e.g., fenpropimorph) suggests alkylation of azetidine intermediates with 2,2-dimethylmorpholine precursors under basic conditions (e.g., NaHCO₃ in DMF at 60–80°C) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (using ethanol/water) is recommended.
  • Validation :
    • HPLC : Purity >98% confirmed via reverse-phase C18 column (UV detection at 254 nm).
    • NMR : Key signals include δ 3.6–3.8 ppm (morpholine C-O-C), δ 2.2–2.4 ppm (N-CH₃ groups), and δ 1.2–1.5 ppm (dimethyl substituents) .

Q. How can the stereochemical configuration of this compound be resolved?

Methodological Answer:

  • Chiral Chromatography : Use a Chiralpak® IC column with hexane/isopropanol (90:10) to separate enantiomers.
  • X-ray Crystallography : Co-crystallization with a chiral resolving agent (e.g., tartaric acid derivatives) provides definitive stereochemical assignment .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict optimized geometries and compare experimental vs. theoretical NMR/IR spectra .

Q. What stability studies are critical for handling this compound in aqueous solutions?

Methodological Answer:

  • pH Stability : Conduct accelerated degradation studies at pH 3–9 (buffers: citrate, phosphate, borate) at 40°C for 48 hours. Monitor via LC-MS for hydrolysis products (e.g., morpholine or azetidine ring opening) .
  • Light Sensitivity : Store in amber vials; assess photodegradation under UV light (254 nm) for 24 hours.

Advanced Research Questions

Q. How does this compound interact with fungal Δ14 reductases, and what structural features drive inhibition?

Methodological Answer:

  • Mechanistic Insight : Similar to fenpropimorph, the compound likely binds to the sterol biosynthesis enzyme Δ14 reductase via hydrogen bonding between the morpholine oxygen and active-site residues (e.g., Tyr94 in Saccharomyces cerevisiae) .
  • Structure-Activity Relationship (SAR) :
    • Critical Groups : The azetidine ring enhances rigidity, while 2,2-dimethyl groups improve lipophilicity for membrane penetration.
    • Mutagenesis Studies : Replace key residues (e.g., Tyr94Ala) to test binding affinity via SPR or ITC .

Q. How can contradictory spectral data (e.g., NMR shifts) for this compound be reconciled?

Methodological Answer:

  • Dynamic Effects : Assess conformational flexibility via variable-temperature NMR (VT-NMR) to identify rotameric equilibria affecting δ values .
  • Solvent Polarity : Compare spectra in DMSO-d₆ vs. CDCl₃; hydrogen bonding with DMSO may deshield protons.
  • Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled analogs to resolve overlapping signals .

Q. What computational strategies predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:
    • LogP : ~2.5 (moderate lipophilicity).
    • BBB Permeability : Likely low due to morpholine’s polarity.
    • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms via molecular docking (Autodock Vina) .
  • MD Simulations : Run 100-ns trajectories to assess binding stability to target enzymes.

Q. How do substituent modifications (e.g., replacing dimethyl groups) impact the compound’s fungicidal activity?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives (e.g., 2,2-diethyl or 2-methyl-2-cyclopropyl) via alkylation of azetidine intermediates .
  • Bioactivity Assay : Test against Botrytis cinerea (gray mold) in agar dilution assays (MIC values).
  • Data Analysis : Corporate substituent bulkiness (e.g., Verloop parameters) with IC₅₀ values using QSAR models .

Q. What strategies mitigate synthetic challenges in scaling up this compound?

Methodological Answer:

  • Process Optimization :
    • Catalysis : Replace stoichiometric bases (e.g., NaH) with recyclable Amberlyst® resins.
    • Flow Chemistry : Improve yield and safety for azetidine ring formation .
  • Byproduct Control : Use in-situ FTIR to monitor intermediates and minimize side reactions (e.g., over-alkylation) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-(Azetidin-3-yl)-2,2-dimethylmorpholine
Reactant of Route 2
Reactant of Route 2
4-(Azetidin-3-yl)-2,2-dimethylmorpholine

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